molecular formula C13H12N4O B5560038 7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No. B5560038
M. Wt: 240.26 g/mol
InChI Key: QXGZFDXFBHLCTA-UHFFFAOYSA-N
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Description

7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a compound that has gained significant interest in scientific research due to its potential in various applications. This compound belongs to the class of triazolopyrimidine derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is not fully understood. However, studies suggest that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by inhibiting the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol has been found to exhibit various biochemical and physiological effects. Studies suggest that this compound may induce apoptosis in cancer cells by activating certain pathways. It may also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been found to exhibit antioxidant activity and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol in lab experiments is its potential in various scientific research applications. This compound has been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol. One of the significant future directions is to study its potential in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. Finally, more studies are needed to evaluate the toxicity of this compound and its potential side effects.

Synthesis Methods

The synthesis of 7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol has been reported using different methods. One of the methods involves the reaction of 2-amino-5-methylphenyl ketone with 4-nitrophenylhydrazine to form 2-(2-methylphenyl)-5-nitro-1-phenyl-1H-pyrazole. This intermediate is then treated with hydrazine hydrate to form 2-(2-methylphenyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Finally, this compound is reacted with methyl iodide to form 7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol.

Scientific Research Applications

7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol has been studied for its potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound has been found to exhibit significant cytotoxic activity against various cancer cell lines. It has also been studied for its potential in treating Alzheimer's disease. Additionally, this compound has been found to exhibit antifungal and antibacterial activity.

properties

IUPAC Name

7-methyl-3-(2-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGZFDXFBHLCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

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